molecular formula C7H7NO2 B6174317 3-isocyanato-2,5-dimethylfuran CAS No. 1017045-55-4

3-isocyanato-2,5-dimethylfuran

Cat. No.: B6174317
CAS No.: 1017045-55-4
M. Wt: 137.14 g/mol
InChI Key: SHYUFFFDGFSRTM-UHFFFAOYSA-N
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Description

3-isocyanato-2,5-dimethylfuran is an organic compound with the molecular formula C7H7NO2. It is a derivative of furan, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to the furan ring, which is substituted with two methyl groups at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isocyanato-2,5-dimethylfuran typically involves the reaction of 2,5-dimethylfuran with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate chloroformate, which subsequently reacts with ammonia to yield the desired isocyanate compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. Safety measures are also critical due to the use of hazardous reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions

3-isocyanato-2,5-dimethylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-isocyanato-2,5-dimethylfuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-isocyanato-2,5-dimethylfuran involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols to form stable products like ureas and urethanes. This reactivity is exploited in various applications, including polymer synthesis and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to other furan derivatives. This makes it valuable in specific synthetic applications where the formation of ureas and urethanes is desired .

Properties

CAS No.

1017045-55-4

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

3-isocyanato-2,5-dimethylfuran

InChI

InChI=1S/C7H7NO2/c1-5-3-7(8-4-9)6(2)10-5/h3H,1-2H3

InChI Key

SHYUFFFDGFSRTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)N=C=O

Purity

93

Origin of Product

United States

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